molecular formula C8H6N4O3 B13189094 6-Oxo-2-(1H-pyrazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid

6-Oxo-2-(1H-pyrazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B13189094
M. Wt: 206.16 g/mol
InChI Key: MNNINGOOFSRKFY-UHFFFAOYSA-N
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Description

6-Oxo-2-(1H-pyrazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound that features both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-2-(1H-pyrazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of a pyrazole derivative with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-2-(1H-pyrazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyrazole or pyrimidine derivatives.

Scientific Research Applications

6-Oxo-2-(1H-pyrazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 6-Oxo-2-(1H-pyrazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can vary, but they often include binding to active sites or allosteric sites on the target molecules, leading to changes in their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-6-oxo-2-(1H-pyrazol-4-yl)-piperidine-3-carboxylic acid
  • 6-Oxo-2-(1H-pyrazol-4-yl)piperidine-3-carboxylic acid
  • tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Uniqueness

6-Oxo-2-(1H-pyrazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific combination of pyrazole and pyrimidine rings, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the design of new pharmaceuticals and materials.

Properties

Molecular Formula

C8H6N4O3

Molecular Weight

206.16 g/mol

IUPAC Name

6-oxo-2-(1H-pyrazol-4-yl)-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H6N4O3/c13-7-5(8(14)15)3-9-6(12-7)4-1-10-11-2-4/h1-3H,(H,10,11)(H,14,15)(H,9,12,13)

InChI Key

MNNINGOOFSRKFY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1)C2=NC=C(C(=O)N2)C(=O)O

Origin of Product

United States

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